molecular formula C25H29ClN4O4S2 B3222981 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216585-54-4

2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B3222981
CAS No.: 1216585-54-4
M. Wt: 549.1 g/mol
InChI Key: ATWPKGUMHAVCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a thieno[2,3-c]pyridine core substituted with a carboxamide group at position 3, a 4-[methyl(phenyl)sulfamoyl]benzamido moiety at position 2, and an isopropyl group at position 4. Its hydrochloride salt form enhances solubility, a critical factor for bioavailability in therapeutic applications .

Properties

IUPAC Name

2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4S2.ClH/c1-16(2)29-14-13-20-21(15-29)34-25(22(20)23(26)30)27-24(31)17-9-11-19(12-10-17)35(32,33)28(3)18-7-5-4-6-8-18;/h4-12,16H,13-15H2,1-3H3,(H2,26,30)(H,27,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWPKGUMHAVCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the sulfamoyl, benzamido, and propan-2-yl groups through various organic reactions such as nucleophilic substitution, amidation, and sulfonation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfamoyl group to a thiol.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Features of Thienopyridine-Based Analogues

Compound Name Core Structure Substituents Molecular Formula Reference
Target Compound (Hydrochloride) Thieno[2,3-c]pyridine 2-{4-[methyl(phenyl)sulfamoyl]benzamido}, 6-isopropyl, 3-carboxamide C₂₉H₃₁ClN₄O₄S₂
Ethyl 6-benzyl-2-(2-chloropropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride Thieno[2,3-c]pyridine 2-(2-chloropropanamido), 6-benzyl, ethyl ester C₂₁H₂₄Cl₂N₂O₃S
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (Compound 5) Thieno[2,3-b]pyridine 3-amino, 5-ethoxycarbonyl, 4-(4-methoxyphenyl), 6-methyl C₂₀H₂₀N₂O₄S

Key Observations :

  • The target compound’s sulfamoylbenzamido group distinguishes it from analogues like Compound 5 (), which lacks this moiety but shares the carboxamide functionality.
  • The ethyl ester derivative () replaces the carboxamide with a carboxylate ester, likely reducing hydrogen-bonding capacity and altering pharmacokinetics .

Functional Group Comparisons

Table 2: Substituent Effects on Physicochemical Properties

Compound Name Substituent at Position 2 Substituent at Position 6 Solubility Profile Melting Point (°C) Reference
Target Compound 4-[methyl(phenyl)sulfamoyl]benzamido Isopropyl Enhanced (hydrochloride salt) Not reported
Ethyl 6-benzyl-2-(2-chloropropanamido)-thieno[2,3-c]pyridine-3-carboxylate hydrochloride 2-chloropropanamido Benzyl Moderate (ester, hydrochloride) Not reported
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-thiazolo[3,2-a]pyrimidine-6-carbonitrile 2,4,6-Trimethylbenzylidene 5-methylfuran-2-yl DMSO-soluble 243–246

Key Observations :

  • The sulfamoyl group in the target compound may confer higher polarity compared to the benzylidene or chloropropanamido groups in analogues .
  • Hydrochloride salt formation (target compound) contrasts with neutral or esterified forms in analogues, suggesting tailored solubility for specific delivery routes .

Biological Activity

The compound 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride, also known by its PubChem CID 5095508, is a sulfonamide derivative with diverse biological activities. Recent studies have focused on its potential as an anticancer agent and its interactions with various biological targets. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C26H30N4O4S2
  • Molecular Weight : 526.7 g/mol
  • IUPAC Name : N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its sulfonamide group is known to interact with various biological targets, including:

  • Enzyme Inhibition : It may inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes.
  • Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest in cancer cells, particularly in the G1 phase.

In Vitro Studies

Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines:

  • Cervical Cancer (HeLa Cells) :
    • The compound exhibited significant antiproliferative activity with an IC50 value ranging from 0.50 to 3.58 μM across different derivatives tested .
  • Breast Cancer (MCF-7 and MDA-MB-231) :
    • The compound showed promising results in inhibiting growth in these cell lines as well, suggesting a broad-spectrum anticancer potential.
  • Ovarian Cancer (A2780) :
    • Similar inhibitory effects were observed, reinforcing the compound's potential as a therapeutic agent against various types of cancers.

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Variations in substituents on the phenyl and thieno-pyridine rings significantly affect potency:

Compound DerivativeIC50 (µM)Activity Description
Original Compound0.50 - 3.58Strong antiproliferative
Modified Derivative A0.82Moderate activity
Modified Derivative B1.19 - 1.51Lower activity

This table illustrates how slight modifications can lead to varying degrees of efficacy against cancer cell lines.

Case Studies

Several case studies have been documented regarding the use of this compound:

  • Case Study 1 : A study involving the treatment of HeLa cells demonstrated that the compound could reduce cell viability significantly after 48 hours of exposure.
  • Case Study 2 : In another investigation focusing on MCF-7 cells, researchers noted a marked increase in apoptosis markers when treated with the compound compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-{4-[methyl(phenyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.